molecular formula C12H12O4 B12113168 6,8-Dimethyl-4-oxo-chroman-2-carboxylic acid

6,8-Dimethyl-4-oxo-chroman-2-carboxylic acid

Cat. No.: B12113168
M. Wt: 220.22 g/mol
InChI Key: RAULVJQMFOJUGM-UHFFFAOYSA-N
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Description

6,8-Dimethyl-4-oxo-chroman-2-carboxylic acid is a chemical compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-4-oxo-chroman-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-4-oxo-chroman-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

6,8-Dimethyl-4-oxo-chroman-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-4-oxo-chroman-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid
  • 5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid

Uniqueness

6,8-Dimethyl-4-oxo-chroman-2-carboxylic acid is unique due to its specific structural features, such as the presence of two methyl groups at positions 6 and 8 and a carboxylic acid group at position 2. These structural attributes contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

6,8-dimethyl-4-oxo-2,3-dihydrochromene-2-carboxylic acid

InChI

InChI=1S/C12H12O4/c1-6-3-7(2)11-8(4-6)9(13)5-10(16-11)12(14)15/h3-4,10H,5H2,1-2H3,(H,14,15)

InChI Key

RAULVJQMFOJUGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)CC(O2)C(=O)O)C

Origin of Product

United States

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